molecular formula C9H22Cl3N3O B3101316 trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride CAS No. 1390654-93-9

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride

Cat. No.: B3101316
CAS No.: 1390654-93-9
M. Wt: 294.6
InChI Key: DTRPCMFFHIHTHH-XSYCVHPISA-N
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Description

Properties

IUPAC Name

(3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.3ClH/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10;;;/h8-9H,2-7,10H2,1H3;3*1H/t8-,9-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRPCMFFHIHTHH-XSYCVHPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2COCC2N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2COC[C@@H]2N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
  • Empirical Formula: C₉H₂₂Cl₃N₃O (Hill notation)
  • Molecular Weight : 294.65–295 g/mol (variation due to rounding)
  • CAS Number : 1390654-93-9 (trihydrochloride salt); free base CAS: 21404-86-4
  • Salt Form : Trihydrochloride (3HCl) with 95% purity
  • Stereochemistry : Racemic mixture
  • LogP : -1.36 (indicative of high hydrophilicity)

Structural Features :

  • Comprises a tetrahydrofuran ring substituted with a 4-methylpiperazinyl group and an amine group in the trans configuration.
  • The trihydrochloride salt enhances solubility in aqueous media compared to the free base (C₉H₁₉N₃O) .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications LogP/ Hydrophilicity References
Target Compound C₉H₂₂Cl₃N₃O 294.65–295 Tetrahydrofuran, 4-methylpiperazine Under investigation (not specified) -1.36 (hydrophilic)
Hoechst 33342 C₂₇H₃₁Cl₃N₆O 561.93 Benzimidazole, 4-methylpiperazine DNA staining (A-T rich regions) Not reported
Hoechst 33258 C₂₅H₂₇Cl₃N₆O 533.88 Benzimidazole, 4-methylpiperazine DNA staining (A-T minor groove) Not reported
2-(N-(4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)ETHANIMIDOYL)PHENOL C₂₃H₂₅N₃O 359.47 Naphthylmethyl, piperazine Not specified Not reported
Key Differentiators :

Core Structure: The target compound features a tetrahydrofuran ring, while Hoechst 33342 and 33258 contain benzimidazole cores . The benzimidazole moiety in Hoechst dyes enables strong DNA minor groove binding, critical for fluorescence applications .

Molecular Weight and Solubility :

  • The target compound (MW ~295) is significantly smaller than Hoechst analogs (MW 533–562). Its lower molecular weight and hydrophilic nature (LogP = -1.36) suggest enhanced membrane permeability compared to bulkier Hoechst dyes, which rely on cell-penetrant properties for nuclear staining .

Functional Groups and Binding Specificity :

  • Hoechst 33342 and 33258 bind preferentially to adenine-thymine (A-T) DNA regions via their benzimidazole groups, emitting blue fluorescence under UV light . The target compound lacks a planar aromatic system, precluding direct DNA interaction and suggesting divergent biological targets .

Synthetic and Stereochemical Considerations :

  • The target compound is synthesized as a racemic mixture , whereas Hoechst dyes are conformationally rigid due to their benzimidazole structure. This rigidity is critical for their DNA-binding specificity .

Salt Forms and Stability :

  • The trihydrochloride salt form of the target compound improves aqueous solubility, a feature shared with Hoechst dyes (also trihydrochlorides) . However, Hoechst derivatives include additional hydration (e.g., Hoechst 33342 trihydrate), which may influence storage stability .

Q & A

Q. What synthetic methodologies are recommended for preparing trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride?

The synthesis of structurally related piperazinyl compounds typically involves nucleophilic substitution or coupling reactions. For example, a protocol adapted from phosphazene derivative syntheses includes:

  • Dissolving tetrachlorophosphazene precursors in THF with carbazolyldiamine and triethylamine (Et₃N) as a base to neutralize HCl byproducts.
  • Reaction monitoring via thin-layer chromatography (TLC) over 3 days at room temperature.
  • Isolation via column chromatography after filtration to remove triethylammonium chloride salts .
    This method emphasizes solvent choice (THF), stoichiometric base use, and purification steps critical for minimizing impurities.

Q. How should researchers characterize the compound’s purity and structural integrity?

Key analytical approaches include:

  • X-ray crystallography : Resolve stereochemistry and confirm molecular geometry (Supplementary Information in ).
  • Physical properties : Compare melting points (e.g., related compounds in show mp 187–190°C) and spectral data (¹H/¹³C NMR, FTIR) .
  • HPLC/MS : Detect trace impurities (e.g., analogs in require impurity profiling using reference standards) .

Q. What storage conditions ensure compound stability?

Store in sealed containers under cool (≤4°C), dry conditions to prevent hydrolysis or degradation. Similar piperazinyl derivatives in emphasize avoiding moisture and oxygen exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Variables to test systematically:

  • Solvent polarity : THF vs. DMF for solubility and reaction kinetics.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄ in ) may enhance coupling efficiency .
  • Reaction time : Extend beyond 72 hours if TLC indicates incomplete conversion .
    Document yield improvements using Design of Experiments (DoE) to identify critical factors.

Q. How should researchers address contradictory analytical data (e.g., NMR vs. X-ray)?

  • Case study : If NMR suggests a different stereoisomer than X-ray, re-examine sample preparation (e.g., crystallization conditions in ).
  • Cross-validation : Use computational modeling (DFT) to predict NMR shifts or compare with literature data (e.g., triazolo derivatives in ) .

Q. What strategies are effective for impurity profiling and quantification?

  • Reference standards : Utilize structurally defined impurities (e.g., lists dihydrochloride salts for calibration) .
  • Chromatographic methods : Develop gradient HPLC protocols with UV/vis detection (λ = 254 nm) for baseline separation of closely eluting peaks.

Q. How can researchers validate the compound’s biological activity in vitro?

  • Dose-response assays : Test across logarithmic concentrations (1 nM–100 µM) in cell-based models.
  • Control compounds : Include analogs with known activity (e.g., triazolone derivatives in ) to benchmark potency .

Methodological Notes

  • Data contradiction resolution : Prioritize orthogonal techniques (e.g., X-ray for conformation, NMR for dynamic behavior) .
  • Synthetic scalability : Pilot reactions at 1–5 mmol scale before transitioning to >50 mmol batches to assess reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
Reactant of Route 2
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride

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